3-fluoro-N-phenylbenzamide
CAS No.: 1629-09-0
Cat. No.: VC21266872
Molecular Formula: C13H10FNO
Molecular Weight: 215.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1629-09-0 |
---|---|
Molecular Formula | C13H10FNO |
Molecular Weight | 215.22 g/mol |
IUPAC Name | 3-fluoro-N-phenylbenzamide |
Standard InChI | InChI=1S/C13H10FNO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h1-9H,(H,15,16) |
Standard InChI Key | STGITJSNRGHAQZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Canonical SMILES | C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Introduction
Chemical Identity and Properties
Basic Identification
3-fluoro-N-phenylbenzamide is a fluorinated benzamide derivative with several key identifiers that distinguish it in chemical databases and literature.
Identifier | Value |
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CAS Number | 1629-09-0 |
Molecular Formula | C13H10FNO |
Molecular Weight | 215.22 g/mol |
The compound consists of a benzamide group with a fluorine atom at the meta position of one phenyl ring and an unsubstituted phenyl group attached to the nitrogen of the amide linkage .
Structural Characteristics
3-fluoro-N-phenylbenzamide features a distinctive structure that contributes to its chemical behavior and potential applications. The compound comprises:
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A 3-fluorobenzoyl group (the acyl component)
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A phenylamine group (the amine component)
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An amide linkage connecting these two aromatic systems
This structural arrangement creates a relatively planar molecule with specific electronic distributions influenced by the electron-withdrawing fluorine substituent. The presence of the fluorine atom at the meta position of the benzoyl group significantly affects the electron density distribution throughout the molecule, potentially influencing its reactivity patterns and interaction capabilities.
Physical Properties
While comprehensive physical property data is limited in the available research, the molecular weight of 215.22 g/mol places this compound in a range typical for small molecule organic compounds . The presence of both the amide group and aromatic rings suggests certain physical characteristics:
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The amide linkage can participate in hydrogen bonding as a hydrogen bond acceptor
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The aromatic rings contribute to π-π stacking interactions
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The fluorine substituent alters the electronic distribution, potentially affecting solubility and crystal packing
Synthesis and Preparation
Synthetic Routes
The synthesis of 3-fluoro-N-phenylbenzamide can be achieved through several routes, with the most documented approach involving a carbonylation reaction using palladium catalysis.
Carbonylation Method
One established synthetic pathway involves the palladium-catalyzed carbonylation reaction of 1-fluoro-3-iodobenzene with aniline in the presence of carbon monoxide. This reaction proceeds under specific conditions to yield 3-fluoro-N-phenylbenzamide with reported high efficiency .
The key reactants in this process include:
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1-Fluoro-3-iodobenzene
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Aniline
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Carbon monoxide
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Palladium catalyst
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Triethylamine (as base)
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N,N-dimethylformamide (as solvent)
Reaction Conditions
The documented synthesis proceeds under the following specific reaction conditions:
Parameter | Condition |
---|---|
Temperature | 100°C |
Pressure | 750.075 Torr |
Duration | 8 hours |
Atmosphere | Inert (requires Schlenk technique) |
Base | Triethylamine |
Solvent | N,N-dimethylformamide |
Yield | Reported as 100% |
The reaction reportedly requires Schlenk technique under an inert atmosphere, suggesting sensitivity to oxygen or moisture that could interfere with the catalytic cycle .
Reaction Mechanism
The palladium-catalyzed carbonylation likely proceeds through a mechanism involving:
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Oxidative addition of the palladium catalyst to the aryl iodide bond
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Carbon monoxide insertion into the Pd-aryl bond
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Nucleophilic attack by aniline
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Reductive elimination to release the product and regenerate the catalyst
This reaction represents an efficient method for the formation of the amide bond between the 3-fluorobenzoyl group and the phenylamine.
Chemical Reactivity and Functional Analysis
Functional Group Analysis
3-fluoro-N-phenylbenzamide contains several functional groups that define its reactivity profile:
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The amide group (–CONH–) can participate in hydrogen bonding and nucleophilic substitution reactions
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The fluorine substituent creates a polarized C-F bond that influences electron distribution
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The two aromatic rings can undergo electrophilic aromatic substitution, although with limited reactivity due to the electronic effects of the amide and fluorine substituents
Predicted Reactivity Patterns
Based on its structure, 3-fluoro-N-phenylbenzamide would be expected to exhibit the following reactivity patterns:
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Hydrolysis of the amide bond under acidic or basic conditions, though amides generally show resistance to mild hydrolytic conditions
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Potential for N-alkylation at the amide nitrogen under appropriate conditions
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Electrophilic aromatic substitution reactions on either aromatic ring, with the unsubstituted phenyl ring likely being more reactive
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The meta-fluorine substituent could potentially undergo nucleophilic aromatic substitution under forcing conditions, especially with strong nucleophiles
Stability Considerations
The compound likely exhibits reasonable stability under normal storage conditions, protected from strong acids, bases, and oxidizing agents that might cleave the amide bond or react with the aromatic systems.
Applications and Research
Synthetic Applications
3-fluoro-N-phenylbenzamide serves as an important intermediate in organic synthesis pathways. Its applications include:
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As a building block for the synthesis of more complex fluorinated aromatic compounds
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As a model compound for studying amide bond formation and reactivity
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In palladium-catalyzed coupling reactions as demonstrated in its synthesis methodology
Research Context
The documented research on this specific compound focuses primarily on synthetic methodology rather than applications. The palladium-catalyzed carbonylation reaction used in its synthesis represents an important area of research in organometallic chemistry and catalysis .
Research by Urbán, Papp, Srankó, and Skoda-Földes (2015) demonstrates the application of palladium catalysis in generating this compound, contributing to the broader field of metal-catalyzed carbonylation chemistry .
Comparison with Related Compounds
Structural Analogs
Several compounds bear structural similarity to 3-fluoro-N-phenylbenzamide, including:
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Non-fluorinated N-phenylbenzamide, which would exhibit different electronic properties due to the absence of the electron-withdrawing fluorine
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Positional isomers such as 2-fluoro-N-phenylbenzamide and 4-fluoro-N-phenylbenzamide, which would show different electronic and steric effects
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More complex derivatives such as those with additional substituents on either aromatic ring
Comparative Analysis
The presence of the fluorine substituent at the meta position distinguishes 3-fluoro-N-phenylbenzamide from its non-fluorinated analog in several ways:
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Enhanced metabolic stability (a common effect of fluorine substitution)
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Altered hydrogen bonding capabilities due to the electron-withdrawing nature of fluorine
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Modified pKa values for any acidic protons in the molecule
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Different crystal packing properties and solubility characteristics
The meta position of the fluorine substituent creates a unique electronic distribution compared to ortho or para substitution patterns, influencing the reactivity and properties of the compound.
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